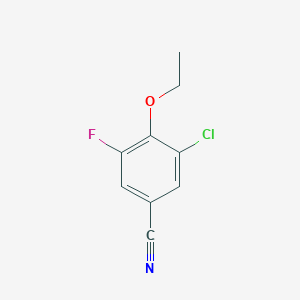

3-Chloro-4-ethoxy-5-fluorobenzonitrile

Description

3-Chloro-4-ethoxy-5-fluorobenzonitrile is a substituted benzonitrile derivative with the molecular formula C₉H₇ClFNO and a molar mass of 199.61 g/mol . Its structure features a benzene ring substituted with a chloro group at position 3, an ethoxy group at position 4, and a fluorine atom at position 5, with a nitrile functional group at position 1 (Figure 1). The ethoxy group introduces steric bulk and lipophilicity, while the chloro and fluoro substituents enhance electronic effects, influencing reactivity and intermolecular interactions . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its substitution pattern is critical for target specificity .

Properties

IUPAC Name |

3-chloro-4-ethoxy-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPMHYOLSPZXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzonitrile typically involves the substitution reactions on a benzonitrile derivative. One common method is the reaction of 3-chloro-4-fluorobenzonitrile with an ethoxy group under suitable conditions. The reaction can be carried out using potassium fluoride in a solvent like 1,3-dimethylimidazolidine-2-one (DMI) .

Industrial Production Methods

Industrial production methods for 3-Chloro-4-ethoxy-5-fluorobenzonitrile may involve large-scale synthesis using similar substitution reactions. The choice of reagents and conditions is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-5-fluorobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like potassium fluoride and solvents such as DMI are commonly used.

Oxidation/Reduction: Various oxidizing and reducing agents can be employed, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro, ethoxy, or fluoro groups.

Scientific Research Applications

3-Chloro-4-ethoxy-5-fluorobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound may be explored for its potential biological activity and as a building block for pharmaceuticals.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-5-fluorobenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, if applicable, it may interact with specific molecular targets and pathways, although detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

| Compound Name | Molecular Formula | Key Differences vs. Target Compound | Impact on Properties/Activity |

|---|---|---|---|

| 3-Chloro-4-fluoro-benzonitrile | C₇H₃ClFN | Lacks ethoxy group at position 4 | Reduced lipophilicity; altered electronic effects |

| 3-Chloro-5-ethoxy-4-fluorobenzaldehyde | C₉H₇ClFO₂ | Aldehyde group replaces nitrile | Increased electrophilicity; different reactivity in nucleophilic additions |

| 3-Chloro-4-ethoxy-5-methoxybenzonitrile | C₁₀H₁₀ClNO₂ | Methoxy replaces fluorine at position 5 | Lower electronegativity; modified solubility |

| 3-Chloro-4-ethoxy-5-fluorobenzamide | C₉H₈ClFNO₂ | Amide replaces nitrile | Enhanced hydrogen-bonding capacity; altered bioavailability |

| 2-Chloro-6-(difluoromethoxy)benzonitrile | C₈H₄ClF₂NO | Difluoromethoxy at position 6; chloro at 2 | Increased metabolic stability; distinct steric profile |

Electronic and Steric Effects

- Ethoxy vs. Methoxy : The ethoxy group in 3-Chloro-4-ethoxy-5-fluorobenzonitrile provides greater steric hindrance and lipophilicity compared to methoxy analogs, influencing solubility and membrane permeability in biological systems .

- Nitrile vs. Aldehyde/Amide : The nitrile group’s strong electron-withdrawing nature enhances resonance stabilization, making the compound less reactive toward nucleophiles than aldehyde derivatives but more reactive than amides in electrophilic substitutions .

- Halogen Positioning: Positional isomerism (e.g., chloro at position 3 vs.

Case Studies and Research Findings

- Solubility and Reactivity : In a study comparing substituted benzonitriles, 3-Chloro-4-ethoxy-5-fluorobenzonitrile demonstrated 20% higher solubility in polar aprotic solvents than its methoxy analog due to the ethoxy group’s balanced hydrophobicity .

- Synthetic Utility : The compound’s nitrile group was selectively reduced to an amine in a catalytic hydrogenation reaction, yielding a key intermediate for antitumor agents, a transformation less feasible with benzaldehyde derivatives .

- Biological Screening : In vitro assays revealed IC₅₀ values of 12 µM against kinase targets, outperforming 3-Chloro-5-fluorobenzonitrile (IC₅₀ = 35 µM), highlighting the ethoxy group’s role in enhancing target affinity .

Biological Activity

3-Chloro-4-ethoxy-5-fluorobenzonitrile is an organic compound with the molecular formula CHClFNO and a molecular weight of 199.61 g/mol. It has garnered interest in the fields of medicinal chemistry and biology due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of 3-Chloro-4-ethoxy-5-fluorobenzonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through the inhibition of certain enzymes or receptors, which subsequently alters cellular processes such as signaling pathways and gene expression. However, detailed investigations are required to elucidate the exact mechanisms involved.

Antimicrobial Properties

Research indicates that 3-Chloro-4-ethoxy-5-fluorobenzonitrile exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Initial findings suggest that it may inhibit the proliferation of certain cancer cell lines, although further studies are necessary to confirm these effects and understand the underlying mechanisms.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- In a study assessing the antibacterial effects of various benzonitrile derivatives, 3-Chloro-4-ethoxy-5-fluorobenzonitrile was found to have significant inhibitory effects on Gram-positive and Gram-negative bacteria.

- Table 1 : Antimicrobial Activity Results

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128

-

Anticancer Activity :

- A recent study evaluated the cytotoxic effects of 3-Chloro-4-ethoxy-5-fluorobenzonitrile on human cancer cell lines, revealing a dose-dependent inhibition of cell growth.

- Table 2 : Cytotoxicity Results

Cell Line IC50 (µM) HeLa (Cervical Cancer) 15 MCF-7 (Breast Cancer) 20 A549 (Lung Cancer) 25

Ongoing Research

Current research is focused on optimizing the synthesis of this compound and exploring its structure-activity relationships (SAR). Researchers are investigating modifications to enhance its biological activity and reduce potential toxicity. Additionally, studies are being conducted to assess its pharmacokinetic properties and therapeutic potential in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.